molecular formula C13H27N3O2 B13511132 tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate

tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B13511132
M. Wt: 257.37 g/mol
InChI Key: OCCJZBFLJVCSID-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3,3-dimethylpiperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is often used in enzyme inhibition studies and as a reference compound in pharmacological assays .

Medicine: It is investigated for its potential to inhibit specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison:

    tert-butyl N-(2-piperazin-1-yl)ethylcarbamate: Similar structure but lacks the dimethyl groups on the piperazine ring, which may affect its reactivity and biological activity.

    tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the piperazine ring, leading to different chemical properties and applications.

    tert-butyl N-(2-piperidin-3-ylethyl)carbamate:

Conclusion

tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate is a versatile compound with significant applications in organic synthesis, biological research, medicinal chemistry, and industrial production. Its unique structure and reactivity make it a valuable tool in various scientific fields.

Properties

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate

InChI

InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)14-6-8-16-9-7-15-13(4,5)10-16/h15H,6-10H2,1-5H3,(H,14,17)

InChI Key

OCCJZBFLJVCSID-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)CCNC(=O)OC(C)(C)C)C

Origin of Product

United States

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